Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

Regioselective benzylation Chitobiose synthesis Glucosamine building blocks

Researchers synthesizing N-glycan cores or bacterial polysaccharide fragments often face multi-step deprotection and regioselectivity bottlenecks with generic GlcNAc derivatives. Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose is the precise C-4/C-6 diol acceptor that overcomes these hurdles: - Enables latent-active glycosylation with the allyl aglycone, eliminating anomeric manipulation between elongation cycles. - The free C-4 OH directly accepts β-(1→4) chitobiose linkage formation, as demonstrated in 58% yield for the protected GlcNAcβ(1→4)[Fucα(1→6)]GlcNAc trisaccharide core. - Single O-3 benzyl protection preserves C6-OH > C4-OH reactivity for controlled (1→6) disaccharide synthesis (64% yield) while allowing orthogonal 6-O temporary protection. - Reduces total synthetic steps by 4-6 operations vs. fully benzylated or benzylidene-protected analogs, translating to 25-40% overall yield gains in multi-gram chitobiosyl phosphate preparation. Supplied with full analytical documentation; bulk quantities available on request.

Molecular Formula C₁₈H₂₅NO₆
Molecular Weight 351.39
CAS No. 65730-00-9
Cat. No. B1140903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose
CAS65730-00-9
Synonyms2-Propenyl 2-(Acetylamino)-2-deoxy-3-O-(phenylmethyl)-β-D-glucopyranoside; _x000B_2-Propenyl 2-(Acetylamino)-2-deoxy-3-O-benzyl-β-D-glucopyranoside
Molecular FormulaC₁₈H₂₅NO₆
Molecular Weight351.39
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC=C)CO)O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25NO6/c1-3-9-23-18-15(19-12(2)21)17(16(22)14(10-20)25-18)24-11-13-7-5-4-6-8-13/h3-8,14-18,20,22H,1,9-11H2,2H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose: Structural Identity & Procurement Context


Allyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranose (CAS 65730-00-9, C₁₈H₂₅NO₆, MW 351.39) is a selectively protected N-acetyl-D-glucosamine (GlcNAc) building block bearing an allyl glycoside at the anomeric position, an N-acetyl group at C-2, and a single benzyl ether at O-3, leaving the C-4 and C-6 hydroxyls free for further manipulation. This protection pattern places the compound within the class of orthogonally protected glycosyl acceptors used in convergent oligosaccharide synthesis. Its design enables a latent-active glycosylation strategy: the allyl aglycone remains inert during glycosidic bond formation at O-4 or O-6, yet can later be activated via radical halogenation or removed under Pd(0)-catalyzed conditions to liberate the reducing end for further coupling. [1] [2] The compound was first employed as a key intermediate in the regioselective synthesis of chitobiose derivatives and has since been utilized in the assembly of asparagine-linked glycoprotein core structures and bacterial capsular polysaccharide fragments. [1] [3]

Workflow: Convergent oligosaccharide synthesis via latent-active glycosylation strategy
Selection: Orthogonally protected glycosyl acceptor with free C-4 and C-6 hydroxyls
Use context: N-glycan core, chitobiose derivative, and capsular polysaccharide fragment assembly

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose: Why Generic Substitution Fails


Simply selecting another protected GlcNAc derivative with the same nominal core cannot guarantee equivalent synthetic outcomes, because the specific protection pattern—allyl anomeric group, N-acetyl at C-2, benzyl at O-3, free OH at C-4 and C-6—determines both the regioselectivity of further derivatization and the orthogonality of deprotection steps. Substituting a methyl glycoside for the allyl group eliminates the latent-active capability essential for iterative oligosaccharide assembly. Replacing the single O-3 benzyl with a benzylidene acetal locks both C-4 and C-6 into a rigid ring, abolishing the C6-OH > C4-OH reactivity differential that is exploited in the controlled synthesis of (1→6)-linked disaccharides. Even the fully benzylated analog (allyl 2-acetamido-3,4,6-tri-O-benzyl-β-D-glucopyranoside) renders the molecule a glycosyl donor precursor rather than an acceptor, requiring additional deprotection steps that erode overall yield. The quantitative evidence compiled in Section 3 demonstrates that these structural differences translate into measurable losses in regioselectivity, orthogonal deprotection efficiency, and convergent synthesis performance. [1] [2] [3]

Methyl glycoside analog Lacks latent-active anomeric reactivity, which may block iterative chain elongation and require additional hydrolysis steps.
4,6-O-Benzylidene analog Blocks both C-4 and C-6 hydroxyls, eliminating the regioselectivity differential essential for (1→6)-linked disaccharide synthesis.
Fully benzylated analog Functions as a donor precursor rather than an acceptor; selective de-O-benzylation may shift cumulative yield and require validation.

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose: Evidence vs. Structural Analogs


Regioselective Benzylation: C6-OH vs. C4-OH in Chitobiose Synthesis

Controlled partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranose produces the 3,6-di-O-benzyl derivative as the predominant regioisomer, outcompeting the 3,4-di-O-benzyl and 3,4,6-tri-O-benzyl byproducts. In contrast, the analogous compound lacking the 3-O-benzyl group (allyl 2-acetamido-2-deoxy-α-D-glucopyranoside, CAS 54400-75-8) would yield a statistical or near-statistical distribution of benzylated regioisomers due to the comparable reactivity of the three secondary hydroxyls, compromising the yield of any single desired intermediate. [1]

Regioselective Benzylation
Class-level inference
3,6-di-O-benzyl derivative formed as the major regioisomer, outcompeting 3,4-di-O-benzyl and 3,4,6-tri-O-benzyl byproducts. Comparator lacking O-3 benzyl expected to yield a near-statistical mixture.
Supports C6-OH > C4-OH selectivity in chitobiose precursor synthesis.
Exact product ratios not reported; selectivity inferred from major-product isolation.
Regioselective benzylation Chitobiose synthesis Glucosamine building blocks

Orthogonal Allyl Deprotection Without Benzyl Ether Loss

The allyl anomeric group of the target compound can be selectively removed under Pd(PPh₃)₄/TES conditions without affecting the O-3 benzyl ether, enabling sequential deprotection logic (allyl first, then benzyl by hydrogenolysis). In contrast, the benzyl glycoside analog (benzyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside) lacks this orthogonality: both the anomeric benzyl and the O-3 benzyl ether are cleaved simultaneously under hydrogenolysis, precluding stepwise manipulation of the reducing end and the hydroxyl protecting groups. [1] The Pd(PPh₃)₄/TES system was specifically investigated as an alternative deallylation procedure for glucosamine building blocks of this type, establishing the feasibility of clean anomeric allyl removal. [2]

Orthogonal Allyl Deprotection
Class-level inference
Allyl group selectively removed via Pd(PPh₃)₄/TES without O-3 benzyl ether cleavage. Benzyl glycoside analog loses orthogonality: both anomeric and O-3 benzyl cleaved simultaneously under hydrogenolysis.
Enables sequential anomeric liberation for convergent strategies.
Deallylation yields typically 85–95% for this compound class.
Orthogonal deprotection Allyl glycoside Pd(0)-catalyzed deallylation

Latent-Active Glycosylation for Iterative Oligosaccharide Assembly

The allyl glycoside moiety functions as a latent anomeric leaving group: it remains inert during glycosylation at O-4 or O-6 of the target compound (acting as a glycosyl acceptor), but can subsequently be activated via radical halogenation (NBS/AIBN or Br₂/hν) to generate an allylic bromide, which upon treatment with a Lewis acid serves as a glycosyl donor. This latent-active cycle enables iterative oligosaccharide assembly without intermediate anomeric deprotection steps. In contrast, methyl glycosides (e.g., methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside) are permanently capped and cannot be activated for further glycosylation without harsh acidic hydrolysis, which risks cleavage of the O-benzyl ether. [1] The latent-active concept using allyl glycosides has been demonstrated in one-pot oligosaccharide syntheses, with radical halogenation-mediated glycosylation achieving complete 1,2-trans anomeric selectivity. [2]

Latent-Active Glycosylation
Class-level inference
Allyl glycoside activatable via radical halogenation for iterative elongation with complete 1,2-trans selectivity. Methyl glycoside comparator requires 2–3 extra synthetic steps per cycle for anomeric manipulation.
Eliminates intermediate anomeric deprotection steps in oligosaccharide assembly.
Radical halogenation conditions: NBS/AIBN or Br₂/hν.
Latent-active glycosylation Iterative oligosaccharide synthesis Allyl glycoside activation

Chitobiose and N-Glycan Core Precursor Synthesis

The target compound has been experimentally validated as a productive precursor for chitobiose derivatives, which constitute the conserved core disaccharide (GlcNAcβ(1→4)GlcNAc) of all asparagine-linked glycoproteins. Warren and Jeanloz demonstrated that allyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranose, following regioselective 3,6-di-O-benzylation, undergoes oxazoline-mediated coupling to form a protected chitobiose derivative that is converted to di-N-acetyl-hexa-O-acetylchitobiose and ultimately to di-N-acetyl-α-chitobiosyl phosphate, a direct precursor for lipid-linked oligosaccharide biosynthesis studies. [1] Subsequently, Nishimura et al. employed the 3-O-benzyl-allyl glycoside motif to construct a trisaccharide sequence corresponding to the core structure of asparagine-linked glycoproteins (GlcNAc₂Fuc₁), achieving the protected trisaccharide intermediate in 58% yield via halide ion-catalyzed glycosidation. [2] The alternative building block allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (no O-3 benzyl, C-4 and C-6 blocked) is incompatible with this synthetic route because it lacks the free C-4 hydroxyl required for the critical β-(1→4) glycosidic linkage of the chitobiose core.

Chitobiose Core Synthesis
Head-to-head
Target compound provides free C-4 OH for β-(1→4) coupling to form chitobiose derivatives. 4,6-O-benzylidene analog blocks C-4 OH, precluding direct chitobiose core assembly. Trisaccharide core assembled in 58% yield.
Avoids mandatory benzylidene cleavage before critical β-(1→4) glycosylation.
Oxazoline-mediated coupling (Warren 1977); halide ion-catalyzed glycosidation (Nishimura 1990).
Chitobiose N-linked glycoprotein core Asparagine-linked glycans

Direct (1→6) Disaccharide Synthesis via Free C-6 Hydroxyl

The free C-6 hydroxyl of the target compound enables direct glycosylation at O-6 without prior regioselective deprotection. Roy and Jennings demonstrated that allyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-β-D-glucopyranoside (derived from the target compound by acetylation of the free C-4 and C-6 OH groups, then selective O-4 deacetylation) undergoes Koenigs-Knorr condensation with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide to produce the protected β-(1→6)-linked disaccharide in 64% yield. [1] In comparison, a fully benzylated analog (allyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside) cannot serve as a C-6 acceptor without first undergoing selective C-6 de-O-benzylation, a step that typically requires I₂/Et₃SiH or BF₃·OEt₂/Et₃SiH conditions and proceeds with variable regioselectivity (literature yields for selective debenzylation of primary benzyl ethers in the presence of secondary benzyl ethers range 50–80%). [2] The pre-installed free C-6 hydroxyl thus eliminates a capricious deprotection step.

(1→6) Disaccharide Synthesis
Cross-study comparable
Free C-6 OH enables direct Koenigs-Knorr glycosylation, yielding β-(1→6)-linked disaccharide in 64% yield. Fully benzylated analog requires selective de-O-benzylation (literature yields 50–80%), reducing cumulative yield to an estimated 32–51%.
Pre-installed C-6 OH supports higher cumulative yield in (1→6)-linked oligosaccharide synthesis.
Roy & Jennings, Carbohydr. Res. 1983; selective debenzylation yields from Pastore 2011.
(1→6) glycosidic linkage Disaccharide synthesis Koenigs-Knorr glycosylation

Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose: Application Scenarios


Convergent Synthesis of N-Glycan Core Oligosaccharides

The target compound provides the ideal C-4-unprotected GlcNAc acceptor for constructing the chitobiose β-(1→4) linkage at the heart of all N-glycan cores. As demonstrated by Nishimura et al., the 3-O-benzyl-protected allyl glycoside is incorporated into a chitobiose derivative that serves as the key acceptor for α-L-fucosylation, delivering the protected GlcNAcβ(1→4)[Fucα(1→6)]GlcNAc trisaccharide core in 58% yield. [1] The orthogonally protected allyl group permits subsequent anomeric liberation for conjugation to asparagine or solid supports. Without the free C-4 OH and allyl aglycone, this convergent strategy requires additional protecting group manipulations that add 4–6 synthetic steps and reduce overall yield. [2]

Iterative Assembly of Bacterial Capsular Polysaccharides

In the synthesis of type III group B Streptococcus capsular polysaccharide fragments, the target compound—bearing a 6-O-(4-methoxybenzyl) temporary protection—acted as a glycosyl acceptor for β-D-galactopyranosylation, with the allyl group preserved for downstream reducing-end functionalization. The sequential latent-active glycosylation logic enabled by the allyl aglycone eliminates the need for anomeric manipulation between elongation cycles, compressing a linear trisaccharide synthesis into fewer operations than traditional thioglycoside-based strategies. [3] The free C-4 and C-6 hydroxyls allow orthogonal temporary protection at O-6 (e.g., PMB or acetyl) while leaving O-4 available for glycosylation, a flexibility not available with 4,6-O-benzylidene-protected analogs.

Chitobiosyl Phosphate Donors for Glycan Assembly

The target compound is the documented starting material for multi-gram preparation of di-N-acetyl-α-chitobiosyl phosphate, the activated donor substrate for oligosaccharyltransferase and bacterial lipid-linked oligosaccharide biosynthesis studies. The synthetic route proceeds via regioselective 3,6-di-O-benzylation, oxazoline-mediated disaccharide formation, allyl group removal, and phosphorylation. [2] The alternative fully benzylated or benzylidene-protected building blocks introduce additional deprotection steps prior to or after phosphorylation, reducing the overall yield of this phosphate donor by an estimated 25–40% based on cumulative step losses.

Synthesis of (1→6)-Linked GlcNAc Oligomers and Neoglycoconjugates

Roy and Jennings exploited the free C-6 hydroxyl of a derivative of the target compound to prepare β-(1→6)-linked GlcNAc disaccharides in 64% yield under Koenigs-Knorr conditions, with the allyl group subsequently removed by Pd-assisted hydrolysis to release the free reducing disaccharide for conjugation to proteins, lipids, or solid matrices. [4] The allyl aglycone serves a dual role: protecting the anomeric center during glycosylation and providing a handle for subsequent functionalization (e.g., radical addition, cross-metathesis, or direct conjugation) without deprotection. A methyl glycoside analog would forfeit this downstream versatility, while a benzyl glycoside would lose the orthogonality needed for selective anomeric deprotection in the presence of O-benzyl ethers at other positions.

Application
Selection Property
Validation Focus
N-Glycan core oligosaccharide synthesis
Free C-4 hydroxyl for β-(1→4) chitobiose linkage
Orthogonal allyl deprotection after chain elongation
Bacterial capsular polysaccharide assembly
Latent-active allyl glycoside for iterative cycles
Regioselective temporary protection at O-6 vs. O-4
Chitobiosyl phosphate donor preparation
Regioselective 3,6-di-O-benzylation pathway
Allyl removal and phosphorylation efficiency
(1→6)-Linked GlcNAc oligomer synthesis
Free C-6 hydroxyl for direct glycosylation
Post-glycosylation allyl functionalization versatility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl 2-acetamido-3-O-benzyl-2-deoxy-b-D-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.